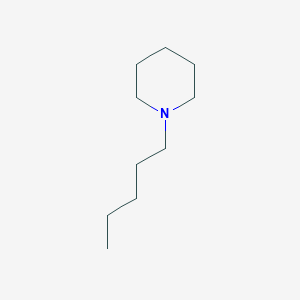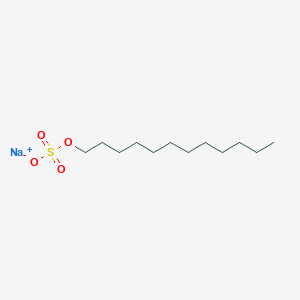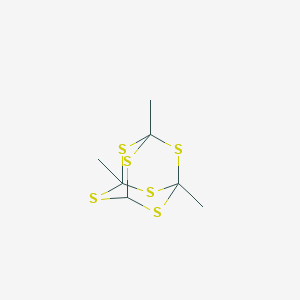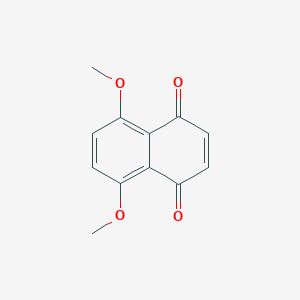
1,4-Naphthalenedione, 5,8-dimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Naphthalenedione, 5,8-dimethoxy- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a derivative of naphthalene and is commonly referred to as DMNQ.
作用機序
The mechanism of action of 1,4-Naphthalenedione, 5,8-dimethoxy- is based on its ability to act as an electron acceptor. The compound has a high electron affinity, which allows it to accept electrons from other molecules. This property makes the compound useful in various applications, including organic electronics and biochemistry.
生化学的および生理学的効果
1,4-Naphthalenedione, 5,8-dimethoxy- has been shown to have several biochemical and physiological effects. The compound has been shown to induce oxidative stress in cells, which can lead to cell death. Additionally, the compound has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 1,4-Naphthalenedione, 5,8-dimethoxy- in lab experiments is its high electron affinity, which allows it to act as an efficient electron acceptor. Additionally, the compound is relatively easy to synthesize, which makes it readily available for use in various applications. However, one of the limitations of using the compound is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for the use of 1,4-Naphthalenedione, 5,8-dimethoxy- in scientific research. One potential application is in the development of new materials for organic electronics, where the compound could be used as a building block for the synthesis of new electron-accepting materials. Additionally, the compound could be used in the development of new therapies for inflammatory diseases, where its anti-inflammatory properties could be exploited for therapeutic purposes. Finally, the compound could be used in the development of new redox-active compounds for the study of electron transfer reactions in proteins and enzymes.
Conclusion:
In conclusion, 1,4-Naphthalenedione, 5,8-dimethoxy- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has several advantages, including its high electron affinity and ease of synthesis, which make it useful in various applications. However, the compound also has potential limitations, including its potential toxicity, which can limit its use in certain applications. Overall, the future directions for the use of 1,4-Naphthalenedione, 5,8-dimethoxy- in scientific research are promising, and the compound is likely to continue to be an important tool in various fields.
合成法
The synthesis of 1,4-Naphthalenedione, 5,8-dimethoxy- can be achieved via several methods, including the oxidation of 5,8-dimethoxy-1,4-naphthoquinone with various oxidizing agents. One of the most commonly used methods is the oxidation of 5,8-dimethoxy-1,4-naphthoquinone with lead tetraacetate. This method is preferred due to its high yield and simplicity.
科学的研究の応用
1,4-Naphthalenedione, 5,8-dimethoxy- has been widely used in scientific research due to its potential applications in various fields. The compound is commonly used in the field of organic electronics, where it is used as an electron-accepting material in organic solar cells. Additionally, the compound has been used in the field of biochemistry, where it is used as a redox-active compound to study the electron transfer reactions in proteins and enzymes.
特性
CAS番号 |
15013-16-8 |
|---|---|
製品名 |
1,4-Naphthalenedione, 5,8-dimethoxy- |
分子式 |
C12H10O4 |
分子量 |
218.2 g/mol |
IUPAC名 |
5,8-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O4/c1-15-9-5-6-10(16-2)12-8(14)4-3-7(13)11(9)12/h3-6H,1-2H3 |
InChIキー |
HXULXWJWZVUESP-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=O)C=CC(=O)C2=C(C=C1)OC |
正規SMILES |
COC1=C2C(=O)C=CC(=O)C2=C(C=C1)OC |
その他のCAS番号 |
15013-16-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





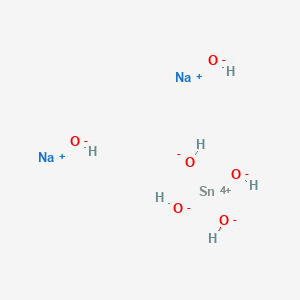
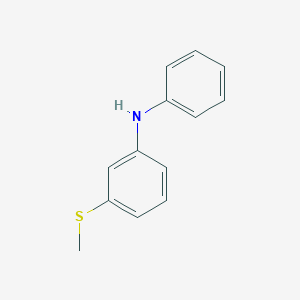

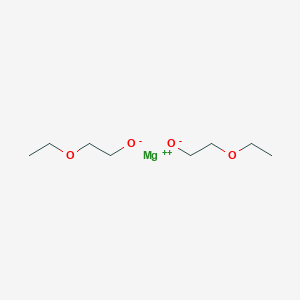
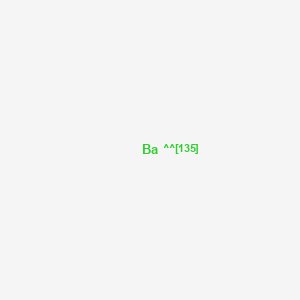
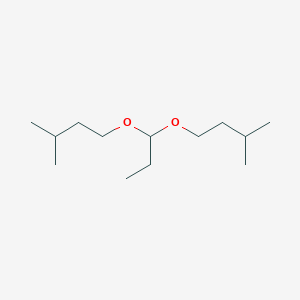
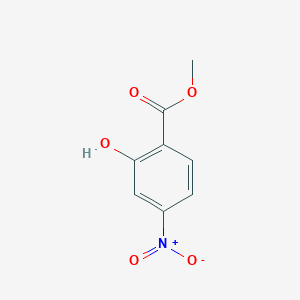
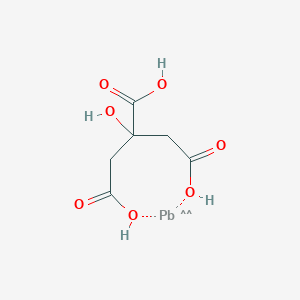
![(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol](/img/structure/B89195.png)
